4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine
Overview
Description
4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring and a trifluoromethyl group attached to a benzene ring with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine typically involves multiple steps, starting with the preparation of the pyridine and trifluoromethyl components. One common method is the reaction of 3-pyridinylamine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can be used to develop new drugs or to understand the mechanisms of existing ones.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties. It may be used in the development of new medications for various diseases.
Industry: In industry, this compound is used in the production of materials with specific properties, such as increased resistance to heat and chemicals.
Mechanism of Action
The mechanism by which 4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and reactivity, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
4-(2-Pyridinyl)-3-(trifluoromethyl)benzenamine
4-(4-Pyridinyl)-3-(trifluoromethyl)benzenamine
3-(3-Pyridinyl)-4-(trifluoromethyl)benzenamine
Uniqueness: 4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine is unique due to its specific arrangement of the pyridine and trifluoromethyl groups, which can lead to different chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-pyridin-3-yl-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)11-6-9(16)3-4-10(11)8-2-1-5-17-7-8/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFIGJVJFKAETB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231858 | |
Record name | Benzenamine, 4-(3-pyridinyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641570-84-5 | |
Record name | Benzenamine, 4-(3-pyridinyl)-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641570-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(3-pyridinyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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